3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-b-D-glucuronide Methyl Ester
CAS No.:
Cat. No.: VC18549034
Molecular Formula: C21H23IO12
Molecular Weight: 594.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23IO12 |
|---|---|
| Molecular Weight | 594.3 g/mol |
| IUPAC Name | methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate |
| Standard InChI | InChI=1S/C21H23IO12/c1-9(23)29-14-6-13(22)7-15(8-14)33-21-19(32-12(4)26)17(31-11(3)25)16(30-10(2)24)18(34-21)20(27)28-5/h6-8,16-19,21H,1-5H3/t16-,17-,18-,19+,21+/m0/s1 |
| Standard InChI Key | HHCLYQKBEARFJZ-VDRZXAFZSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C |
| Canonical SMILES | CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-β-D-glucuronide Methyl Ester is a β-D-glucuronide derivative with systematic IUPAC name methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate. Its molecular formula, C₂₁H₂₃IO₁₂, corresponds to a molecular weight of 594.3 g/mol . The structure integrates a glucuronic acid backbone modified with three acetyl groups, a methyl ester at the carboxyl position, and a 3-acetyloxy-5-iodophenol moiety linked via an ether bond (Fig. 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White solid | |
| Solubility | Chloroform, Methanol (slight) | |
| Storage Conditions | -20°C, protected from light | |
| Purity | ≥98% |
Synthesis and Structural Elucidation
Synthetic Methodology
The compound is synthesized through a Heck coupling strategy, as described by Learmonth et al. (2003) . This method involves coupling an iodoaryl-O-β-D-glucuronate ester with a styrene derivative to form regioisomerically pure glucuronide conjugates. Key steps include:
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Protection of hydroxyl groups: Acetylation of the glucuronic acid backbone ensures stability during subsequent reactions.
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Iodophenol incorporation: Introduction of the 3-acetyloxy-5-iodophenol moiety via ether linkage.
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Methyl esterification: Final modification at the carboxyl position to enhance lipophilicity .
Structural Confirmation
Nuclear Magnetic Resonance (NMR) and mass spectrometry validate the structure. The β-D-configuration is confirmed by coupling constants in the -NMR spectrum (e.g., ), while the acetyl and methyl ester groups appear as distinct singlet signals. The iodine atom’s presence is verified via inductively coupled plasma mass spectrometry (ICP-MS) .
Applications in Pharmaceutical Research
Role in Drug Metabolism Studies
As a glucuronide conjugate, this compound models phase II metabolism, where enzymes like UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to drugs or toxins, enhancing their water solubility for excretion . It is specifically used to synthesize metabolites of trans-resveratrol, a polyphenol with antioxidant and anti-inflammatory properties .
Preclinical Relevance
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Bioavailability Studies: By mimicking resveratrol’s glucuronidated metabolites, researchers assess its oral bioavailability and tissue distribution .
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Enzyme Kinetics: The compound serves as a substrate to characterize UGT isoform specificity and inhibition profiles .
Future Directions and Research Opportunities
Expanding Metabolic Insights
Future studies could employ isotope-labeled analogs to track metabolic fate in vivo. For example, replacing iodine with would enable radiotracer studies of glucuronide excretion kinetics .
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